molecular formula C10H11NO2 B1394042 1-Pyridin-2-ylcyclobutanecarboxylic acid CAS No. 1159632-71-9

1-Pyridin-2-ylcyclobutanecarboxylic acid

Cat. No. B1394042
M. Wt: 177.2 g/mol
InChI Key: ITXJSCSSMREKLX-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylcyclobutanecarboxylic acid, also known as PCC, is a cyclic amino acid that contains pyridine and cyclobutane moieties in its structure. It has a molecular formula of C10H11NO2 and a molecular weight of 177.203 .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

1-Pyridin-2-ylcyclobutanecarboxylic acid is used in the synthesis of metal-organic frameworks (MOFs). These structures form through hydrogen bonding interactions, creating void spaces occupied by water clusters. Such MOFs have potential applications in areas like gas storage, separation, and catalysis due to their porous nature (Ghosh & Bharadwaj, 2005).

Coordination Polymers

The compound is instrumental in forming coordination polymers with various metals. These polymers can exhibit unique properties like luminescence and magnetic behavior, which can be utilized in sensors, magnetic materials, and optoelectronics (Ghosh, Savitha, & Bharadwaj, 2004).

Crystal Engineering

In crystal engineering, 1-Pyridin-2-ylcyclobutanecarboxylic acid contributes to the formation of supramolecular synthons. These are crucial in designing materials with specific crystal structures, which is important in pharmaceuticals, electronics, and materials science (Vishweshwar, Nangia, & Lynch, 2002).

Lanthanide Complexes

This acid is used to synthesize lanthanide complexes, which exhibit luminescent properties. These properties have potential applications in lighting, display technologies, and bio-imaging (Zhu, Xu, Wang, & Zheng, 2012).

Environmental Applications

Research on the degradation of nitrogen heterocyclic compounds in drinking water, including pyridine derivatives, is crucial for environmental protection. This compound's derivatives can be used to study and develop methods for treating contaminated water (Li, Yi, Yi, Zhou, & Wang, 2017).

properties

IUPAC Name

1-pyridin-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJSCSSMREKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693199
Record name 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-ylcyclobutanecarboxylic acid

CAS RN

1159632-71-9
Record name 1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Pyridin-2-yl-cyclobutanecarbonitrile (4.92 g, 31.1 mmol) was combined with water (5 mL), AcOH (5 mL) and sulfuric acid (5 mL). The homogeneous solution was heated to reflux. After 2.5 h, the solution was cooled to room temperature and poured into water (20 mL) and Et2O. The layers were separated and the Et2O layer was discarded. The aqueous layer was basified to pH 4.5-5 with 10% NaOH and extracted with DCM (2×100 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to yield 3.28 g (59%) of 1-pyridin-2-yl-cyclobutanecarboxylic acid as pale yellow solid, m/z=178.5 [M+1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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